Enoximone
Übersicht
Beschreibung
Enoximone is a selective phosphodiesterase inhibitor with vasodilating and positive inotropic activity that does not cause changes in myocardial oxygen consumption . It is used in patients with congestive heart failure . Trials were halted in the U.S., but the drug is used in various countries .
Molecular Structure Analysis
Enoximone has a molecular formula of C12H12N2O2S and a molecular weight of 248.3 g/mol . The IUPAC name for Enoximone is 4-methyl-5- (4-methylsulfanylbenzoyl)-1,3-dihydroimidazol-2-one .Wissenschaftliche Forschungsanwendungen
1. Treatment of Status Asthmaticus
- Summary of Application : Enoximone has been used as a therapeutic option in treating Status Asthmaticus, an acute exacerbation of asthma unresponsive to initial treatment with bronchodilators .
- Methods of Application : Enoximone was administered intravenously at a dose of 0.3 mg/kg followed by a continuous infusion of 3 mg/kg/min . This was combined with Non-Invasive Ventilation (NIV) and salbutamol nebulizers to decrease the respiratory workload .
- Results or Outcomes : The administration of Enoximone led to immediate improvements in respiratory mechanics and gas exchange, leading to normal Arterial Blood Gas (ABG), mild tachypnea, and mild chest wheezes . The patient was discharged home on the 6th day, without respiratory symptoms .
2. Treatment of Acute Exacerbation of Chronic Obstructive Pulmonary Disease (COPD)
- Summary of Application : Enoximone has been used in a pilot study for the treatment of acute exacerbation of COPD .
- Results or Outcomes : The primary objective of the study was to achieve a reduction in bronchoconstriction, measured by auto-Positive End-Expiratory Pressure (auto-PEEP), in patients with Acute Exacerbation of COPD (AE-COPD) .
3. Treatment of Congestive Heart Failure
- Summary of Application : Enoximone is an imidazolone derivative currently undergoing trials in patients with congestive heart failure refractory to conventional therapy .
- Methods of Application : Enoximone is a phosphodiesterase inhibitor with both positive inotropic and vasodilator properties, and is active by both oral and intravenous routes of administration .
1. Treatment of Status Asthmaticus
- Summary of Application : Enoximone has been used as a therapeutic option in treating Status Asthmaticus, an acute exacerbation of asthma unresponsive to initial treatment with bronchodilators .
- Methods of Application : Enoximone was administered intravenously at a dose of 0.3 mg/kg followed by a continuous infusion of 3 mg/kg/min . This was combined with Non-Invasive Ventilation (NIV) and salbutamol nebulizers to decrease the respiratory workload .
- Results or Outcomes : The administration of Enoximone led to immediate improvements in respiratory mechanics and gas exchange, leading to normal Arterial Blood Gas (ABG), mild tachypnea, and mild chest wheezes . The patient was discharged home on the 6th day, without respiratory symptoms .
2. Treatment of Acute Exacerbation of Chronic Obstructive Pulmonary Disease (COPD)
- Summary of Application : Enoximone has been used in a pilot study for the treatment of acute exacerbation of COPD .
- Results or Outcomes : The primary objective of the study was to achieve a reduction in bronchoconstriction, measured by auto-Positive End-Expiratory Pressure (auto-PEEP), in patients with Acute Exacerbation of COPD (AE-COPD) .
3. Treatment of Congestive Heart Failure
- Summary of Application : Enoximone is an imidazolone derivative currently undergoing trials in patients with congestive heart failure refractory to conventional therapy .
- Methods of Application : Enoximone is a phosphodiesterase inhibitor with both positive inotropic and vasodilator properties, and is active by both oral and intravenous routes of administration .
1. Treatment of Status Asthmaticus
- Summary of Application : Enoximone has been used as a therapeutic option in treating Status Asthmaticus, an acute exacerbation of asthma unresponsive to initial treatment with bronchodilators .
- Methods of Application : Enoximone was administered intravenously at a dose of 0.3 mg/kg followed by a continuous infusion of 3 mg/kg/min . This was combined with Non-Invasive Ventilation (NIV) and salbutamol nebulizers to decrease the respiratory workload .
- Results or Outcomes : The administration of Enoximone led to immediate improvements in respiratory mechanics and gas exchange, leading to normal Arterial Blood Gas (ABG), mild tachypnea, and mild chest wheezes . The patient was discharged home on the 6th day, without respiratory symptoms .
2. Treatment of Acute Exacerbation of Chronic Obstructive Pulmonary Disease (COPD)
- Summary of Application : Enoximone has been used in a pilot study for the treatment of acute exacerbation of COPD .
- Results or Outcomes : The primary objective of the study was to achieve a reduction in bronchoconstriction, measured by auto-Positive End-Expiratory Pressure (auto-PEEP), in patients with Acute Exacerbation of COPD (AE-COPD) .
3. Treatment of Congestive Heart Failure
- Summary of Application : Enoximone is an imidazolone derivative currently undergoing trials in patients with congestive heart failure refractory to conventional therapy .
- Methods of Application : Enoximone is a phosphodiesterase inhibitor with both positive inotropic and vasodilator properties, and is active by both oral and intravenous routes of administration .
Safety And Hazards
When handling Enoximone, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Enoximone is currently undergoing trials in patients with congestive heart failure refractory to conventional therapy . It’s also being used in investigational studies for treating asthma . The long-term clinical efficacy and tolerability of Enoximone remain yet to be determined in controlled trials of adequate size and duration .
Eigenschaften
IUPAC Name |
4-methyl-5-(4-methylsulfanylbenzoyl)-1,3-dihydroimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-10(14-12(16)13-7)11(15)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H2,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKNESGOIKRXQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045147 | |
Record name | Enoximone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Enoximone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.82e-02 g/L | |
Record name | Enoximone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Further research is required to determine accurately the mechanism of action of drugs with phosphodiesterase inhibitory activity, however, inhibition of PDE3 inhibits degredation of cGMP. This allows for increased NO release and vascular relaxation. | |
Record name | Enoximone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04880 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Enoximone | |
CAS RN |
77671-31-9 | |
Record name | Enoximone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77671-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enoximone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077671319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enoximone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04880 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enoximone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENOXIMONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7Z4ITI7L7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Enoximone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
256 °C | |
Record name | Enoximone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04880 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enoximone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.